RU-505
Overview
Description
RU-505 is a synthetic compound known for its role as an interaction inhibitor of amyloid-beta fibrinogen. This compound has shown promise in rescuing altered thrombosis and cognitive decline in Alzheimer’s disease models . This compound is highly permeable to the blood-brain barrier and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .
Transport and Distribution
This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .
Preparation Methods
RU-505 is synthesized through a series of chemical reactions involving the formation of a pyrazolo[1,5-a]pyrimidine core. The synthetic route typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved by reacting appropriate starting materials under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but the compound is typically produced in research laboratories for scientific studies .
Chemical Reactions Analysis
RU-505 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RU-505 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the interactions between amyloid-beta and fibrinogen.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: This compound has shown potential as a therapeutic agent for Alzheimer’s disease by reducing cerebral amyloid angiopathy and improving cognitive function in animal models
Mechanism of Action
RU-505 exerts its effects by inhibiting the interaction between amyloid-beta and fibrinogen. This inhibition prevents the formation of abnormal blood clots in the brain, which are associated with Alzheimer’s disease. This compound binds to amyloid-beta, preventing it from interacting with fibrinogen and thereby reducing cerebral amyloid angiopathy and improving blood flow . The compound also reduces inflammation and microgliosis in the brain, contributing to its neuroprotective effects .
Comparison with Similar Compounds
RU-505 is unique in its ability to specifically inhibit the interaction between amyloid-beta and fibrinogen. Similar compounds include other amyloid-beta inhibitors and fibrinogen interaction inhibitors. this compound stands out due to its high permeability to the blood-brain barrier and its efficacy in reducing cerebral amyloid angiopathy .
Similar Compounds
Amyloid-beta inhibitors: Compounds that inhibit the aggregation of amyloid-beta peptides.
Fibrinogen interaction inhibitors: Compounds that prevent the interaction between fibrinogen and other proteins
This compound’s unique mechanism of action and its ability to improve cognitive function in Alzheimer’s disease models make it a promising candidate for further research and development .
Properties
IUPAC Name |
N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHHCFJJZWFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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